2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid
Description
2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative featuring a 5-chloro-2-methoxyphenyl substituent linked via an amino group to the 2-position of the thiazole ring, with a carboxylic acid group at the 4-position.
Properties
IUPAC Name |
2-(5-chloro-2-methoxyanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c1-17-9-3-2-6(12)4-7(9)13-11-14-8(5-18-11)10(15)16/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQNSXIFPRAPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C15H17ClN3O3S2
- Molecular Weight : 456.97 g/mol
- CAS Number : 421580-53-2
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that the presence of the thiazole ring and specific substitutions on the phenyl group are crucial for its antitumor efficacy. For instance, compounds with electron-donating groups at specific positions exhibit enhanced activity against cancer cells such as human glioblastoma U251 and melanoma WM793 .
- Antimicrobial Properties : Thiazole derivatives have been noted for their antimicrobial activities. Research indicates that modifications in the thiazole structure can lead to improved efficacy against bacterial strains such as E. coli and Salmonella typhi. The introduction of halogen substituents has been linked to increased antibacterial potency .
Antitumor Activity
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human K563 leukemia | <1 | |
| MDA-MB 231 breast carcinoma | 20.2 | |
| HT-29 colon carcinoma | 21.6 |
The compound exhibited potent antiproliferative effects comparable to established chemotherapeutics like dasatinib, particularly in leukemia cells.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against several pathogens:
| Pathogen | Zone of Inhibition (mm) | Concentration (µg/disk) | Reference |
|---|---|---|---|
| Salmonella typhi | 15–19 | 500 | |
| E. coli | Moderate | 500 |
These findings suggest that structural modifications can enhance the compound's effectiveness against a range of microbial infections.
Case Studies
- Cytotoxicity in Cancer Research : A study demonstrated that the compound significantly inhibited the proliferation of human K563 leukemia cells with an IC50 value indicating high potency . The mechanism was linked to apoptosis induction through mitochondrial pathways.
- Antibacterial Efficacy : Another investigation into the antimicrobial properties revealed that derivatives of thiazole exhibited varying degrees of activity against Gram-negative and Gram-positive bacteria, suggesting potential for development as new antibacterial agents .
Comparison with Similar Compounds
Structural Variations
The compound’s key structural motifs are compared to similar thiazolecarboxylic acid derivatives (Table 1):
| Compound Name | Substituents on Thiazole/Phenyl Rings | Molecular Formula | Molecular Weight (g/mol) | CAS RN |
|---|---|---|---|---|
| Target Compound | 5-Cl, 2-OMe phenylamino at C2; COOH at C4 | C₁₁H₉ClN₂O₃S | 284.72* | Not provided |
| 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | 3-Cl phenyl at C2; COOH at C4 | C₁₀H₆ClNO₂S | 239.67 | 845885-82-7 |
| 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 2-Cl phenyl at C5; Me at C2; COOH at C4 | C₁₁H₈ClNO₂S | 253.70 | 334017-80-0 |
| 2-(4-Chlorophenyl)-4-methyl-5-thiazolecarboxylic acid | 4-Cl phenyl at C2; Me at C4; COOH at C5 | C₁₁H₈ClNO₂S | 253.70 | 927637-85-2 |
| 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid | 4-F phenylurea at C2; COOH at C4 | C₁₁H₈FN₃O₃S | 281.26 | 1105191-83-0 |
*Calculated based on molecular formula.
Key Observations :
- The target compound’s 5-chloro-2-methoxyphenylamino group introduces steric and electronic differences compared to simpler chlorophenyl derivatives (e.g., 3-chlorophenyl in ). The methoxy group may enhance solubility or hydrogen-bonding capacity .
- Positional isomerism (e.g., 2- vs. 4-chlorophenyl) and substituent types (e.g., methyl, urea) significantly alter physicochemical and binding properties .
Physicochemical Properties
- Melting Points : 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid melts at 206–207°C , while methyl or urea-substituted analogs (e.g., 5-(2-Chlorophenyl)-2-methyl variant) likely have lower melting points due to reduced crystallinity.
- Solubility : The carboxylic acid group enhances water solubility, but bulky substituents (e.g., methoxy) may counteract this by increasing hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
